4-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-methylfuro[3,4-c]pyridin-3(1H)-one
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Overview
Description
4-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-methylfuro[3,4-c]pyridin-3(1H)-one is a complex organic compound that features a benzimidazole moiety linked to a furo[3,4-c]pyridin-3(1H)-one structure via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-methylfuro[3,4-c]pyridin-3(1H)-one typically involves multiple steps, starting with the preparation of the benzimidazole and furo[3,4-c]pyridin-3(1H)-one intermediates. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be further reacted under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-methylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole or furo[3,4-c]pyridin-3(1H)-one moieties.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzimidazole derivatives.
Medicine: The compound’s unique structure suggests potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-methylfuro[3,4-c]pyridin-3(1H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and furo[3,4-c]pyridin-3(1H)-one analogs. Examples include:
- 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl)methylidenehydrazine-1-carbothioamide
Uniqueness
What sets 4-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-methylfuro[3,4-c]pyridin-3(1H)-one apart is its unique combination of structural features, which may confer specific biological activities not seen in other compounds. The presence of both the benzimidazole and furo[3,4-c]pyridin-3(1H)-one moieties linked by a sulfanyl bridge provides a distinct scaffold for potential therapeutic applications.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-1H-furo[3,4-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-9-6-10-7-21-16(20)14(10)15(17-9)22-8-13-18-11-4-2-3-5-12(11)19-13/h2-6H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIBJXSTCWPEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC3=NC4=CC=CC=C4N3)C(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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